1H-Indole-3-acetic acid, 1-acetyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 1-acetyl-, methyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is characterized by the presence of an indole ring, which is a significant heterocyclic system in natural products and drugs. The indole nucleus is known for its biological activities and is found in many synthetic drug molecules .
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester involves several steps. One common method includes the reaction of indole-3-acetic acid with acetic anhydride to form the acetyl derivative. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 1-acetyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Indole-3-acetic acid, 1-acetyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: As a derivative of indole-3-acetic acid, it plays a role in plant growth and development studies.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division. The compound is hydrolyzed by esterases to release active indole-3-acetic acid, which then exerts its effects on plant growth and development .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 1-acetyl-, methyl ester can be compared with other indole derivatives such as:
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
Indole-3-butyric acid: Another plant hormone with similar functions but different structural properties.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific ester and acetyl modifications, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
55191-22-5 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-(1-acetylindol-3-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c1-9(15)14-8-10(7-13(16)17-2)11-5-3-4-6-12(11)14/h3-6,8H,7H2,1-2H3 |
InChI Key |
SRIBLLYYOKTWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.